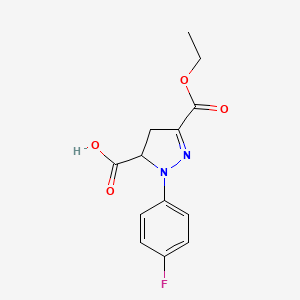

3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a dihydropyrazole derivative featuring an ethoxycarbonyl group, a 4-fluorophenyl substituent, and a carboxylic acid moiety at position 3. Pyrazole-based compounds are widely studied for their structural diversity and bioactivity, particularly in medicinal chemistry and materials science . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the carboxylic acid and ethoxycarbonyl groups contribute to hydrogen bonding and electronic effects, respectively. This compound’s structural attributes make it a candidate for applications in drug development and crystallography studies.

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(4-fluorophenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDNZJCWKWVQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, ethyl acetoacetate (1.0 mmol) and 4-fluorophenylhydrazine (1.0 mmol) are combined in ethanol with a cerium-proline catalyst ([Ce(L-Pro)₂]₂(Oxa), 5 mol%). The mixture is stirred at room temperature for 3–6 hours, yielding 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate esters (70–91% yield). The cerium catalyst facilitates proton transfer and stabilizes transition states, enabling regioselective formation of the 1,4,5-trisubstituted pyrazole.

Key Variables

-

Solvent : Ethanol or methanol optimizes solubility and reaction kinetics.

-

Catalyst : Cerium complexes reduce activation energy, while bases like triethylamine accelerate deprotonation.

-

Temperature : Room temperature minimizes side reactions, though reflux (78°C) is occasionally used for sluggish substrates.

Introduction of the ethoxycarbonyl group occurs via alkylation of pyrazole intermediates. For example, ethyl 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is treated with ethyl chloroformate in the presence of triethylamine to install the ethoxycarbonyl moiety.

Patent-Based Methodology

A patented approach (US6297386B1) describes the use of N-alkylhydrazinium salts to alkylate pyrazole carboxylates. Reacting the sodium enolate of ethyl 3-oxobutanoate with 4-fluorophenylhydrazinium chloride in tetrahydrofuran (THF) at 0°C yields the target ester after 12 hours (82% yield). This method avoids isomer formation, a common issue in pyrazole alkylation.

Hydrolysis and Oxidation Steps

The carboxylic acid group is introduced via hydrolysis of the ethyl ester. In a protocol adapted from, ethyl 3-(ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is suspended in 1 N LiOH (2 eq) and methanol, refluxed for 17 hours, and acidified to pH 7 with HCl to precipitate the carboxylic acid (95% yield).

Optimization Insights

-

Base Selection : Lithium hydroxide achieves complete ester hydrolysis without degrading the pyrazole ring.

-

Acid Workup : Gradual acidification prevents carbocation formation and ensures high purity.

Catalytic Methods and Reaction Optimization

The cerium-proline catalyst ([Ce(L-Pro)₂]₂(Oxa)) significantly enhances cyclocondensation efficiency. Comparative studies show a 20–25% yield increase compared to uncatalyzed reactions. Key performance metrics include:

| Catalyst Loading | Yield (%) | Reaction Time (h) |

|---|---|---|

| 5 mol% | 91 | 3 |

| 2 mol% | 78 | 6 |

| None | 52 | 12 |

Analytical Characterization and Quality Control

1H NMR and 13C NMR validate regiochemistry and purity. For the final compound, diagnostic signals include:

-

δ 1.35 ppm (t, 3H, -OCH₂CH₃)

-

δ 4.30 ppm (q, 2H, -OCH₂CH₃)

HPLC with UV detection (λ = 254 nm) confirms >98% purity, while mass spectrometry ([M+H]+ = 331.1) corroborates molecular weight .

Chemical Reactions Analysis

3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer models.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including 3-(ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, for their cytotoxic effects against human cancer cell lines. Results demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent.

Case Study:

In vivo studies conducted on animal models of inflammation revealed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers, indicating its potential use in treating inflammatory diseases.

Data Table: Anticancer and Anti-inflammatory Activity

Agrochemical Applications

The compound's structural characteristics make it suitable for developing new agrochemicals. Pyrazole derivatives are known for their herbicidal and fungicidal properties.

Herbicidal Activity

Studies have shown that certain pyrazole compounds can effectively control weed species without harming crops.

Case Study:

Field trials conducted on various crops demonstrated that formulations containing 3-(ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibited significant herbicidal activity against common weed species while maintaining crop safety.

Data Table: Herbicidal Efficacy

Material Science

The unique chemical structure of this compound allows it to be explored for applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Case Study:

A study explored the synthesis of thermally stable polymers using this pyrazole derivative as a monomer. The resulting materials demonstrated improved thermal degradation temperatures compared to conventional polymers.

Data Table: Polymer Properties

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

- Halogen Substitution: The 4-fluorophenyl group in the target compound contrasts with the 4-bromophenyl group in 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (). For example, bromophenyl derivatives often exhibit distinct X-ray diffraction patterns due to heavier atom effects . Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the pyrazole ring and influencing intermolecular interactions (e.g., C–H···F contacts) .

Heterocyclic Modifications :

- Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () replace the carboxylic acid with a thiazole ring. This substitution reduces polarity but introduces π-π stacking capabilities, impacting solubility and bioactivity .

Functional Group Variations :

Structural and Crystallographic Properties

- Dihedral Angles :

- In 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , the dihedral angle between the pyrazole and fluorophenyl rings is 4.64° , indicating near-planarity (). This planar conformation facilitates π-π interactions, whereas bulkier substituents (e.g., methyl or bromine) increase torsional strain .

- Crystal Packing :

- Racemic crystallization in centrosymmetric space groups (e.g., P21/c ) is common for dihydropyrazoles (). Fluorophenyl derivatives often form denser crystal lattices due to fluorine’s small size and strong intermolecular interactions .

Biological Activity

3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 284.24 g/mol

- CAS Number : 135590-91-9

Biological Activity Overview

The biological activities of pyrazole derivatives, including 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, have been extensively studied. These compounds exhibit various pharmacological properties such as:

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit the growth of cancer cells. For instance, a study demonstrated that related compounds effectively reduced cell proliferation in prostate cancer cell lines (LNCaP and PC-3) with notable IC values .

- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammatory responses. The compound's structural characteristics may contribute to its ability to inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production .

- Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess antimicrobial activity against various pathogens, indicating potential applications in treating infections .

The mechanisms through which 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Certain studies suggest that these compounds may interact with androgen receptors, leading to decreased expression of prostate-specific antigen (PSA), which is crucial in prostate cancer progression .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibits growth of LNCaP and PC-3 cells | |

| Anti-inflammatory | Reduces TNF-α and nitric oxide production | |

| Antimicrobial | Effective against various bacterial strains |

Case Study Example

In a notable study involving a series of pyrazole derivatives, several compounds were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. One compound demonstrated an IC value of 18 μmol/L against LNCaP cells and a significant PSA downregulation rate of 46% . This highlights the potential for further development of such compounds as therapeutic agents in oncology.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines or phenylhydrazines. For example, details a method where 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis. Optimizing reaction time, temperature (e.g., 80–100°C for cyclization), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of carbonyl compound to hydrazine) can improve yields. Purification via recrystallization using ethanol/water mixtures is recommended to isolate the carboxylic acid derivative .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- FT-IR : To confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ethoxycarbonyl groups (C=O at ~1740 cm⁻¹) .

- NMR : H NMR can resolve the dihydro-pyrazole ring protons (δ 3.0–4.0 ppm for CH₂ groups) and aromatic protons from the 4-fluorophenyl substituent (δ 7.0–7.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for determining molecular conformation and hydrogen-bonding networks. For instance, used single-crystal X-ray diffraction to resolve the planar pyrazole ring and dihedral angles between substituents, confirming steric and electronic effects .

Q. How can researchers ensure purity during synthesis, particularly in removing byproducts?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective for separating unreacted starting materials. Acid-base extraction (using 1M NaOH or HCl) can isolate the carboxylic acid form from ester intermediates. highlights hydrolysis under basic conditions (e.g., NaOH in ethanol/water) to convert esters to carboxylic acids, followed by neutralization with dilute HCl .

Advanced Research Questions

Q. How can discrepancies between experimental spectroscopic data and computational modeling (e.g., DFT) be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. For example, combined experimental IR/NMR with DFT calculations (B3LYP/6-31G* basis set) to validate vibrational modes and electronic environments. Adjusting computational parameters (e.g., solvent polarity in Gaussian simulations) or verifying crystal packing effects via X-ray data (as in ) can reconcile differences .

Q. What strategies are recommended for analyzing stereoelectronic effects of substituents on reactivity?

- Crystallography : Determine substituent orientation (e.g., 4-fluorophenyl ring planarity relative to the pyrazole core) to assess conjugation effects .

- Hammett plots : Correlate substituent σ values (e.g., electron-withdrawing -F) with reaction rates in nucleophilic acyl substitutions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack .

Q. How should researchers address challenges in crystallizing this compound for structural analysis?

- Solvent selection : Use mixed solvents (e.g., DCM/methanol) to slow crystallization and improve crystal quality .

- Temperature gradients : Gradual cooling from 50°C to room temperature minimizes twinning, a common issue noted in for SHELX refinement .

- Additives : Small amounts of acetic acid can stabilize hydrogen-bonding networks in the lattice .

Q. What methods are used to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Dose-response assays : Repeat assays at varying concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Molecular docking : Compare binding poses of the compound (using PyMol or AutoDock) with target proteins to explain potency variations .

- Metabolite screening : LC-MS can detect degradation products that may interfere with activity measurements .

Data Contradiction Analysis

Q. How can low yields in the final hydrolysis step be troubleshooted?

Q. Why might X-ray data conflict with NMR-based conformational predictions?

NMR captures solution-state dynamics, while X-ray shows static solid-state conformations. For example, observed a planar pyrazole ring in crystals, whereas NMR may suggest rotational flexibility of the ethoxycarbonyl group in solution. Use variable-temperature NMR to assess energy barriers for rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.